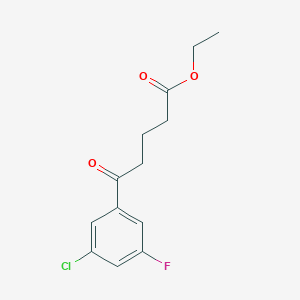
Ethyl 5-(3-chloro-5-fluorophenyl)-5-oxovalerate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-(3-chloro-5-fluorophenyl)-5-oxovalerate is a chemical compound. It contains an ethyl group, a 3-chloro-5-fluorophenyl group, and a 5-oxovalerate group. The presence of both chloro and fluoro groups on the phenyl ring suggests that it might have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would consist of a phenyl ring substituted with a chlorine atom at the 3-position and a fluorine atom at the 5-position. This phenyl ring is further substituted at the 5-position with an oxovalerate group .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the oxovalerate group might make it susceptible to reactions involving the carbonyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the chloro and fluoro groups might influence its polarity, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis Methods
Ethyl 5-(3-chloro-5-fluorophenyl)-5-oxovalerate and its derivatives are often synthesized through complex chemical reactions. For instance, the preparation of ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid, a related compound, involves masking a C 2,3 double bond through reduction, regioselective deprotonation, and regeneration of the double bond via selenation, oxidation, and syn-elimination (Kiely, 1991).
Intermediate in Biologically Active Compounds
This compound serves as an important intermediate in the synthesis of various biologically active compounds. For example, the synthesis of chloro-2-oxo-butyric acid ethyl ester, a key intermediate in many biologically active compounds such as thiazole carboxylic acids, involves nucleophilic substitution and chlorination (Yuanbiao et al., 2016).
Applications in Drug Synthesis
Herbicide Production
The compound is used in the synthesis of herbicides, such as carfentrazone-ethyl. A new and improved method for its synthesis involves the use of ethyl acrylate and Heck coupling (Fan et al., 2015).
Antiviral and Antitumor Agents
Derivatives of Ethyl 5-(3-chloro-5-fluorophenyl)-5-oxovalerate have been explored for their antiviral and antitumor activities. Compounds synthesized from it showed significant activity against Herpes simplex type-1 (HSV-1) and tumor cells (Dawood et al., 2011), (Xiong et al., 2009).
Advanced Applications
Material Science
In material science, this compound and its derivatives are used in the synthesis of new materials with potential applications in various fields. For instance, the study of π-hole tetrel bonding interactions in ethyl 2-triazolyl-2-oxoacetate derivatives has implications for designing new materials with specific bonding characteristics (Ahmed et al., 2020).
Crystal Structure Analysis
The crystal structure analysis of derivatives of Ethyl 5-(3-chloro-5-fluorophenyl)-5-oxovalerate, such as ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate, provides insights into the structural properties of these compounds, which is vital for their application in drug design and material science (Kumar et al., 2018).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 5-(3-chloro-5-fluorophenyl)-5-oxopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClFO3/c1-2-18-13(17)5-3-4-12(16)9-6-10(14)8-11(15)7-9/h6-8H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVZLJMLEBFRFAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC(=CC(=C1)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClFO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(3-chloro-5-fluorophenyl)-5-oxovalerate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

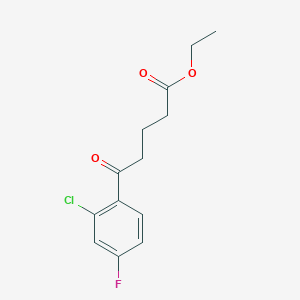
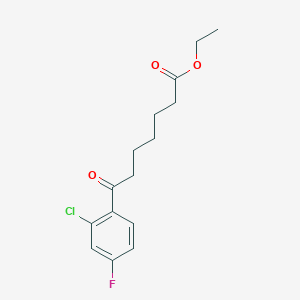
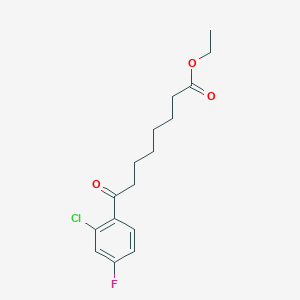
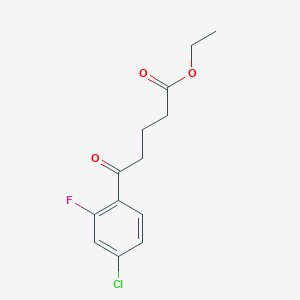
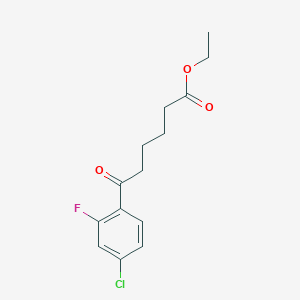
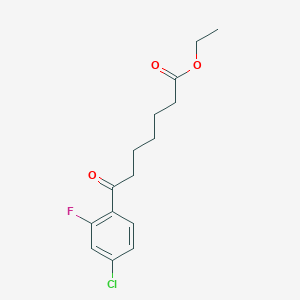
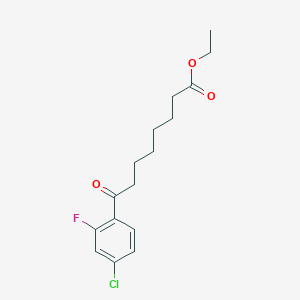

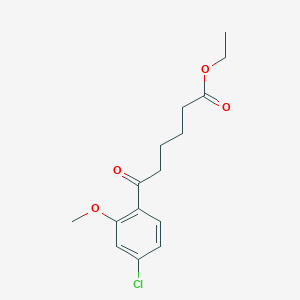
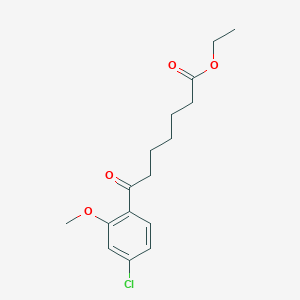
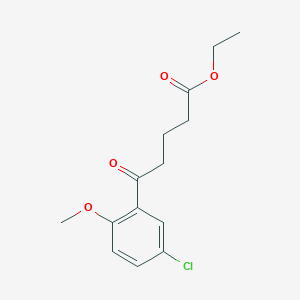
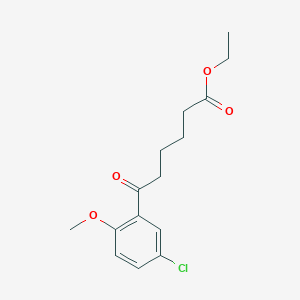
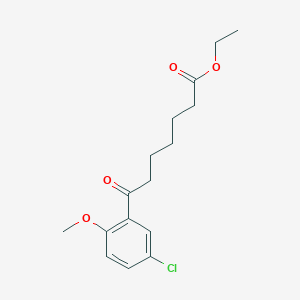
![Ethyl 5-[2-Chloro-4-(methylthio)phenyl]-5-oxovalerate](/img/structure/B1326048.png)